molecular formula C18H26N2O4 B1289201 Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate CAS No. 406213-47-6

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Cat. No. B1289201
CAS RN: 406213-47-6
M. Wt: 334.4 g/mol
InChI Key: SIONIIVXRCVHFL-UHFFFAOYSA-N
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Description

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 . It is a derivative of piperidine and is commonly used in organic synthesis and pharmaceutical research .


Molecular Structure Analysis

The InChI code for Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is 1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is 334.42 . It is recommended to be stored at room temperature .

Scientific Research Applications

Pharmaceutical Synthesis

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its tert-butoxycarbonyl (Boc) group is particularly useful for protecting amino groups during peptide synthesis . This compound is instrumental in the production of drugs like liraglutide and alagliptin benzoate, which are used to treat type 2 diabetes .

Material Science

In material science, this compound’s derivatives can be used to modify surface properties of materials, potentially improving their biocompatibility or altering their physical characteristics to suit specific applications .

Chemical Synthesis

The compound serves as a building block in organic synthesis, especially in the construction of complex molecules. It is often used in multi-step synthetic routes where the Boc group serves as a temporary protector that can be removed under mild conditions .

Chromatography

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate can be used in the preparation of stationary phases for chromatography. Its structure allows for the creation of selective binding sites, which can be utilized in affinity chromatography .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference compound in mass spectrometry and NMR spectroscopy due to its well-defined structure and properties .

Life Sciences

This compound is used in life sciences research as a precursor for the synthesis of molecules that can mimic biological activity. It can be incorporated into peptides that interact with biological targets, aiding in the study of biochemical pathways .

Safety And Hazards

The safety information available indicates that Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 and H320, suggesting potential hazards upon ingestion or eye contact . Precautionary statements include P305+351+338, indicating that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONIIVXRCVHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623989
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

CAS RN

406213-47-6
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid (3.00 g, 11.4 mmol) and Et3N (1.56 mL, 11.4 mmol) in t-BuOH (30 mL) was added diphenyl phosphoryl azide (DPPA) (2.46 mL, 11.4 mmol), and the mixture was refluxed for 21 hrs. After cooled to room temperature, the mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with a saturated aqueous NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1) gave benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate as a solid (2.22 g, yield; 58%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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